4-Bromopyridine hydrochloride
Overview
Description
4-Bromopyridine hydrochloride is a chemical compound with the molecular formula C5H5BrNCl and a molecular weight of 194.46 g/mol . It appears as a white crystalline powder and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air . This compound is widely used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
Target of Action
4-Bromopyridine hydrochloride is a chemical compound that is often used as a building block in organic synthesis . It’s important to note that the targets can vary depending on the specific reaction or process in which the compound is being used.
Mode of Action
This compound is usually desalted with a basic aqueous solution and dried before organic reaction . In a study, multiple operations, including desalting with a base, separation of the aqueous layer, and subsequent halogen–lithium exchange reaction were integrated into a single flow reaction . This process was completed within 20 seconds and the yields were higher than the conventional methods .
Biochemical Pathways
It’s known that this compound can be converted into valuable compounds , which suggests that it may be involved in various biochemical pathways depending on the specific compounds it is converted into.
Result of Action
It’s known that the compound can be converted into valuable compounds , suggesting that its action could result in the production of these compounds at the molecular level.
Biochemical Analysis
Cellular Effects
It is known to cause skin and eye irritation, and it may cause respiratory irritation if inhaled . It is harmful if swallowed, in contact with skin, or if inhaled
Temporal Effects in Laboratory Settings
4-Bromopyridine hydrochloride is stable under normal conditions . It is hygroscopic and incompatible with strong oxidizing agents and strong bases
Transport and Distribution
This compound is likely to be mobile in the environment due to its water solubility . It may spread in water systems
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromopyridine hydrochloride is typically synthesized by the bromination of pyridine, followed by the formation of the hydrochloride salt. The bromination process involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the 4-position of the pyridine ring . The resulting 4-bromopyridine is then treated with hydrochloric acid to form this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous flow processes to enhance efficiency and yield. One such method integrates multiple operations, including desalting with a base, separation of the aqueous layer, and subsequent halogen-lithium exchange reactions . This approach simplifies the preparation and reaction procedures, leading to higher yields compared to conventional methods .
Chemical Reactions Analysis
Types of Reactions: 4-Bromopyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form 4-pyridyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are frequently used in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include 4-aminopyridine and 4-thiopyridine derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Reduction Reactions: Products include 4-pyridyl derivatives.
Scientific Research Applications
4-Bromopyridine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Iodopyridine: Similar to 4-bromopyridine hydrochloride but with an iodine atom instead of bromine.
4-Chloropyridine Hydrochloride: Contains a chlorine atom instead of bromine.
2-Bromopyridine: Bromine atom is positioned at the 2-position of the pyridine ring.
Uniqueness: this compound is unique due to its specific reactivity and applications in various fields. Its ability to participate in a wide range of chemical reactions, including substitution and coupling reactions, makes it a versatile compound in organic synthesis . Additionally, its role as an intermediate in the production of pharmaceuticals and agrochemicals highlights its importance in industrial applications .
Properties
IUPAC Name |
4-bromopyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN.ClH/c6-5-1-3-7-4-2-5;/h1-4H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZMVUQGXAOJIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075165 | |
Record name | Pyridine, 4-bromo-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19524-06-2 | |
Record name | 4-Bromopyridine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19524-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromopyridinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019524062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19524-06-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76559 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 4-bromo-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromopyridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.193 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Bromopyridine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FJ6PZ78KV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-bromopyridine hydrochloride a useful precursor in organic synthesis?
A: this compound serves as a versatile building block in organic synthesis due to the reactivity of its bromine atom. This bromine atom can be readily substituted by various nucleophiles, including amines, allowing for the introduction of diverse substituents at the 4-position of the pyridine ring. [, ]
Q2: Can you provide an example of this compound's use in synthesis based on the research papers?
A: One of the provided research articles describes the use of this compound in a phase-transfer catalyzed alkylation reaction with cyclic secondary amines. [] In this reaction, this compound acts as an electrophile. The phase-transfer catalyst facilitates the reaction between the this compound and the amine in a biphasic system, leading to the formation of substituted aminopyridines. These products have potential applications as catalysts, including in the acylation of cholesterol. [] Another study details the multistep synthesis of 4-pyridinylbutanol utilizing this compound as the starting material. [] This process highlights the adaptability of this compound in various reaction conditions and its utility in constructing more complex molecules.
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